Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate
Description
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate is a thiophene-based compound characterized by a unique (3R)-configured 4-amino-3-hydroxybutyl side chain at the 5-position of the thiophene ring and an ethyl ester group at the 2-position. The stereochemistry of the hydroxy and amino groups on the butyl chain may influence its interactions with biological targets, such as enzymes or receptors, by providing hydrogen-bonding sites and modulating solubility.
Properties
CAS No. |
208337-84-2 |
|---|---|
Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-11(14)10-6-5-9(16-10)4-3-8(13)7-12/h5-6,8,13H,2-4,7,12H2,1H3/t8-/m1/s1 |
InChI Key |
MWKRJELNBCSJGI-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(S1)CC[C@H](CN)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate typically involves multi-step organic transformations starting from commercially available thiophene derivatives or related heterocyclic precursors. The key challenges include:
- Introduction of the chiral 4-amino-3-hydroxybutyl side chain at position 5 of the thiophene ring.
- Preservation of stereochemistry at the 3R position.
- Efficient esterification at position 2.
The synthetic route generally follows these stages:
- Construction of the thiophene core with an ester group at position 2 : Often achieved by using ethyl 2-bromo- or ethyl 2-amino-thiophene-5-carboxylate derivatives as starting materials.
- Installation of the chiral amino-hydroxybutyl side chain : This is typically performed via amide coupling or nucleophilic substitution reactions using chiral amino alcohol intermediates.
- Purification and stereochemical verification : Employing chromatographic techniques and spectroscopic methods to ensure the correct enantiomer and purity.
Specific Synthetic Routes
Coupling via Amide Bond Formation
One of the most reported methods involves the coupling of ethyl thiophene-2-carboxylate derivatives with chiral amino acid or amino alcohol derivatives using peptide coupling agents such as HOBt (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures (around 50–60 °C) for extended periods (12–18 hours).
- Example reaction conditions :
- Reagents: HOBt, EDC, DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF
- Temperature: 50–60 °C
- Time: 12–18 h
- Yields: 40–75% depending on substrate and conditions
This method allows the formation of the amide bond between the carboxylate group on the thiophene ring and the amino group of the chiral side chain, preserving stereochemistry and providing good yields.
Grignard Reagent Approach for Aldehyde Intermediate
In some cases, a Grignard reagent is employed to functionalize the thiophene ring at position 2 to form an aldehyde intermediate, which can then be converted to the desired side chain:
- Preparation of the Grignard reagent by magnesium-bromide exchange using Knochel’s turbo-Grignard reagent (iPrMgCl·LiCl) at low temperature (-78 °C).
- Quenching with N-formylmorpholine to yield ethyl 2-formylthiophene-5-carboxylate.
- Subsequent transformations to introduce the amino-hydroxybutyl side chain.
This approach is useful for introducing complex side chains with stereochemical control.
Protection and Deprotection Strategies
To manage the reactive amino and hydroxyl groups on the side chain, protection groups such as tert-butoxycarbonyl (Boc) are used during synthesis:
Optimization of Reaction Conditions
- Solvent choice : DMF is preferred for its ability to dissolve both coupling agents and substrates.
- Temperature : Moderate heating (50–60 °C) accelerates coupling without degrading sensitive groups.
- Time : Extended reaction times (12–18 h) ensure complete conversion.
- Purification : Preparative HPLC and silica gel chromatography are used to isolate the pure product.
- Stereochemical integrity : Chiral HPLC or NMR techniques confirm retention of the (3R) configuration.
Data Tables Summarizing Key Preparation Parameters
| Step | Reactants / Intermediates | Reagents / Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl 2-bromo-4-methylthiophene-5-carboxylate | iPrMgCl·LiCl (turbo-Grignard), THF | -78 °C | 10 min | 69 | Grignard formation |
| 2 | Grignard reagent + N-formylmorpholine | Quenching step | -78 °C to rt | 25 min | 69 | Aldehyde intermediate formed |
| 3 | Aldehyde intermediate + chiral amino alcohol (Boc-protected) | HOBt, EDC, DIPEA, DMF | 50–60 °C | 12–18 h | 40–75 | Amide coupling |
| 4 | Boc-protected amide | 4 N HCl in 1,4-dioxane | rt | Overnight | 74–100 | Boc deprotection |
| 5 | Final amide | Purification by preparative HPLC or chromatography | rt | - | - | Product isolation and analysis |
Research Discoveries and Perspectives
- The use of HOBt/EDC coupling agents is well-established for amide bond formation in thiophene derivatives, providing moderate to high yields with good stereochemical control.
- The Grignard reagent approach allows for versatile functionalization of the thiophene core, enabling the introduction of complex chiral side chains.
- Protection strategies like Boc protection are critical for handling multifunctional side chains containing amino and hydroxyl groups, preventing side reactions and enabling clean deprotection.
- Recent studies emphasize the importance of solvent and temperature optimization to balance reaction rate and product stability.
- The described synthetic routes enable the preparation of both enantiomers, allowing for biological activity studies of stereoisomers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Cytotoxic Thiophene Derivatives with Ethyl Carboxylate Moieties
Key Observations :
- Electronegative Groups: Chloro (Cl) and cyano (CN) substituents enhance cytotoxicity, likely by increasing electrophilicity and membrane permeability .
- Amino Groups: Amino substituents (e.g., in compound 2) are associated with antimicrobial activity but may require further functionalization (e.g., isothiocyanate formation) to optimize potency .
- Stereochemical Influence: The (3R)-4-amino-3-hydroxybutyl chain in the target compound could improve target specificity compared to non-chiral analogs, though direct evidence is lacking in the provided data.
Key Observations :
- Esterification: A common step for ethyl carboxylates, often achieved via acid-catalyzed reactions with ethanol .
- Functionalization: The amino-hydroxybutyl chain in the target compound may require protecting-group strategies to preserve stereochemistry during synthesis.
Table 3: Comparative Physicochemical Properties
Key Observations :
- Safety : Ethyl thiophene carboxylates with reactive groups (e.g., isothiocyanate) pose higher handling risks, whereas the target compound’s hazards remain uncharacterized in the provided data .
Biological Activity
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate (CAS No. 208337-84-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiophene core substituted with an amino alcohol side chain. The molecular formula is , and it has a molecular weight of approximately 241.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O₃S |
| Molecular Weight | 241.31 g/mol |
| CAS Number | 208337-84-2 |
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The presence of the amino alcohol moiety enables the compound to interact with various receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antimicrobial activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The observed cytotoxicity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various thiophene derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .
Research on Anticancer Activity
Another significant study focused on the anticancer properties of this compound. It was found that the compound could significantly reduce tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation .
Q & A
Q. What are the common synthetic routes for Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step reactions starting with thiophene core formation, followed by functional group introduction (e.g., amino, hydroxybutyl). Key steps include:
- Thiophene ring construction : Cyclization of precursors like diketones or mercaptoacetic acid derivatives under acidic or basic conditions .
- Substituent introduction : Use of coupling reagents (e.g., EDC/HOBt) for amide bond formation or nucleophilic substitution for alkyl chain attachment. Catalysts like triethylamine (TEA) in solvents such as DMF are common .
- Chiral resolution : The (3R)-configuration requires enantioselective synthesis, often using chiral auxiliaries or enzymatic catalysis . Methodological tip : Monitor reaction progress via TLC and confirm intermediate purity via column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and stereochemistry of the hydroxybutyl chain .
- Mass spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy) and detects isotopic patterns for sulfur and chlorine .
- X-ray crystallography : Resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates .
- Cell-based assays : Anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays .
- Molecular docking : Predict binding modes to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiophene derivatives?
Discrepancies often arise from:
- Substituent effects : Minor changes (e.g., nitro vs. chloro groups) alter lipophilicity and target affinity. Compare logP values and Hammett constants .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls . Resolution strategy : Perform head-to-head comparative studies under identical conditions and use multivariate analysis (e.g., PCA) to isolate critical structural features .
Q. What strategies optimize the synthetic yield of the (3R)-enantiomer while minimizing racemization?
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .
- Protecting groups : Temporarily mask the amino group with Boc to prevent side reactions during alkylation .
- Low-temperature kinetics : Conduct reactions below –20°C to slow racemization in polar aprotic solvents . Analytical validation : Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How does the hydroxybutyl side chain’s stereochemistry influence the compound’s pharmacokinetic properties?
The (3R)-configuration enhances:
- Metabolic stability : Reduced CYP3A4-mediated oxidation due to steric hindrance .
- Membrane permeability : LogD calculations (e.g., Schrödinger’s QikProp) show improved passive diffusion compared to the (3S)-isomer . Experimental validation : Compare plasma half-life (t₁/₂) in rodent models using LC-MS/MS .
Q. What computational methods predict the compound’s reactivity in novel chemical transformations?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms for alkylation) . Case study : DFT-predicted regioselectivity in thiophene acylation matches experimental outcomes with >90% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
